1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole
Description
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-2-17-10-4-3-9(12)7-11(10)18(15,16)14-6-5-13-8-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQJCPROYAJOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonylimidazole structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can lead to the formation of sulfonic acids and imidazole derivatives.
Scientific Research Applications
1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl and imidazole rings can also interact with various biological receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and properties of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole and related compounds:
Physicochemical Properties
- Lipophilicity : The 5-chloro and 2-ethoxy groups in the target compound enhance lipophilicity compared to simpler analogs like 1-(4-methylphenyl)sulfonylimidazole (logP ~3.55 for nitro analog vs. ~1.3 for tosylimidazole) .
- Melting Points : Bulky substituents (e.g., triisopropyl in ) increase melting points, while electron-withdrawing groups (e.g., nitro in ) elevate boiling points (510°C) due to stronger intermolecular forces.
- Acidity : Electron-withdrawing groups (e.g., nitro) increase sulfonamide proton acidity, whereas electron-donating groups (e.g., ethoxy) may reduce it, affecting reactivity in nucleophilic substitutions .
Research Findings and Implications
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination of sulfonylimidazoles, enabling precise analysis of substituent effects on molecular packing .
- Steric vs. Electronic Balance : The target compound’s moderate steric profile (compared to and ) and balanced electronic properties make it a versatile candidate for drug discovery, where both solubility and binding affinity are critical.
Biological Activity
1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonylimidazole core and ethoxy-substituted phenyl group. The presence of the chloro group enhances its reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's effectiveness against these strains indicates its potential for development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 10 µM | |
| A549 (Lung Cancer) | 20 µM |
The IC50 values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antimicrobial activity may be linked to disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Breast Cancer : A patient with advanced breast cancer showed significant tumor reduction after treatment with a formulation containing this compound, indicating its potential for use in combination therapies.
- Case Study on Bacterial Infection : In a clinical trial involving patients with resistant bacterial infections, administration of the compound led to successful eradication of the pathogens within a week, showcasing its rapid action against infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
